

Spectroscopic Analysis of Amino-Substituted Benzene Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino benzamidoxime

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Executive Summary

This technical guide provides an in-depth overview of the spectroscopic data for key amino-substituted benzene derivatives. While comprehensive experimental spectroscopic data for **2-Amino benzamidoxime** (^1H NMR, ^{13}C NMR, IR, MS) is not readily available in public spectral databases, this guide presents a detailed analysis of the closely related and structurally similar compound, 2-aminobenzamide. The provided data and experimental protocols for 2-aminobenzamide serve as a valuable reference point for researchers working with **2-Amino benzamidoxime** and other related molecules. This guide includes tabulated spectroscopic data, detailed experimental methodologies, and a visual workflow for spectroscopic analysis.

Introduction

2-Amino benzamidoxime (CAS 16348-49-5) is a molecule of interest in medicinal chemistry and drug development. Its chemical formula is $\text{C}_7\text{H}_9\text{N}_3\text{O}$, and its IUPAC name is 2-amino-N'-hydroxybenzenecarboximidamide. Spectroscopic analysis is crucial for the structural elucidation and characterization of such compounds. However, a thorough search of scientific literature and spectral databases did not yield publicly available experimental NMR, IR, and MS spectra for **2-Amino benzamidoxime**.

Therefore, this guide focuses on the spectroscopic data of 2-aminobenzamide (CAS 88-68-6), a structurally analogous compound. The data presented herein provides a strong comparative

basis for predicting and interpreting the spectral features of **2-Amino benzamidoxime**.

Spectroscopic Data for 2-Aminobenzamide

The following tables summarize the key spectroscopic data for 2-aminobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data for 2-Aminobenzamide[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.12	br s	1H	NH
7.76	d, J = 8.8 Hz	2H	Aromatic CH
7.62	d, J = 7.7 Hz	1H	Aromatic CH
7.38	d, J = 8.8 Hz	2H	Aromatic CH
7.21	t, J = 7.7 Hz	1H	Aromatic CH
6.76	d, J = 7.7 Hz	1H	Aromatic CH
6.59	t, J = 7.7 Hz	1H	Aromatic CH
6.40	br s	2H	NH ₂

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ^{13}C NMR Data for 2-Aminobenzamide[1]

Chemical Shift (δ) ppm	Assignment
168.4	C=O
150.3	C-NH ₂
138.8	Aromatic C
132.8	Aromatic CH
129.2	Aromatic CH
128.9	Aromatic CH
127.5	Aromatic CH
122.5	Aromatic C
116.9	Aromatic CH
115.4	Aromatic CH
115.2	Aromatic CH

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for 2-Aminobenzamide^[1]

Wavenumber (cm ⁻¹)	Assignment
3463	N-H stretch (asymmetric)
3364	N-H stretch (symmetric)
3285	N-H stretch (amide)
1638	C=O stretch (Amide I)

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-Aminobenzamide[1]

m/z	Relative Intensity (%)	Assignment
246	73.85	[M] ⁺ (for a chloro-derivative)
216	6.25	
165	10.94	
109	25.00	
74	43.08	
30	100	

Note: The provided mass spectrum is for a chloro-derivative of 2-aminobenzamide, as a spectrum for the parent compound was not explicitly available in the cited source. The molecular ion peak [M]⁺ would be expected at m/z 136 for 2-aminobenzamide.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for aromatic amides.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-20 mg of the purified sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a clean 5 mm NMR tube.
- **Instrument Setup:** The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[1]
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- **Sample Preparation:** For solid samples, the KBr pellet method is commonly used.^[1] Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
- **Instrument Setup:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum in the mid-IR range (typically 4000-400 cm^{-1}).
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

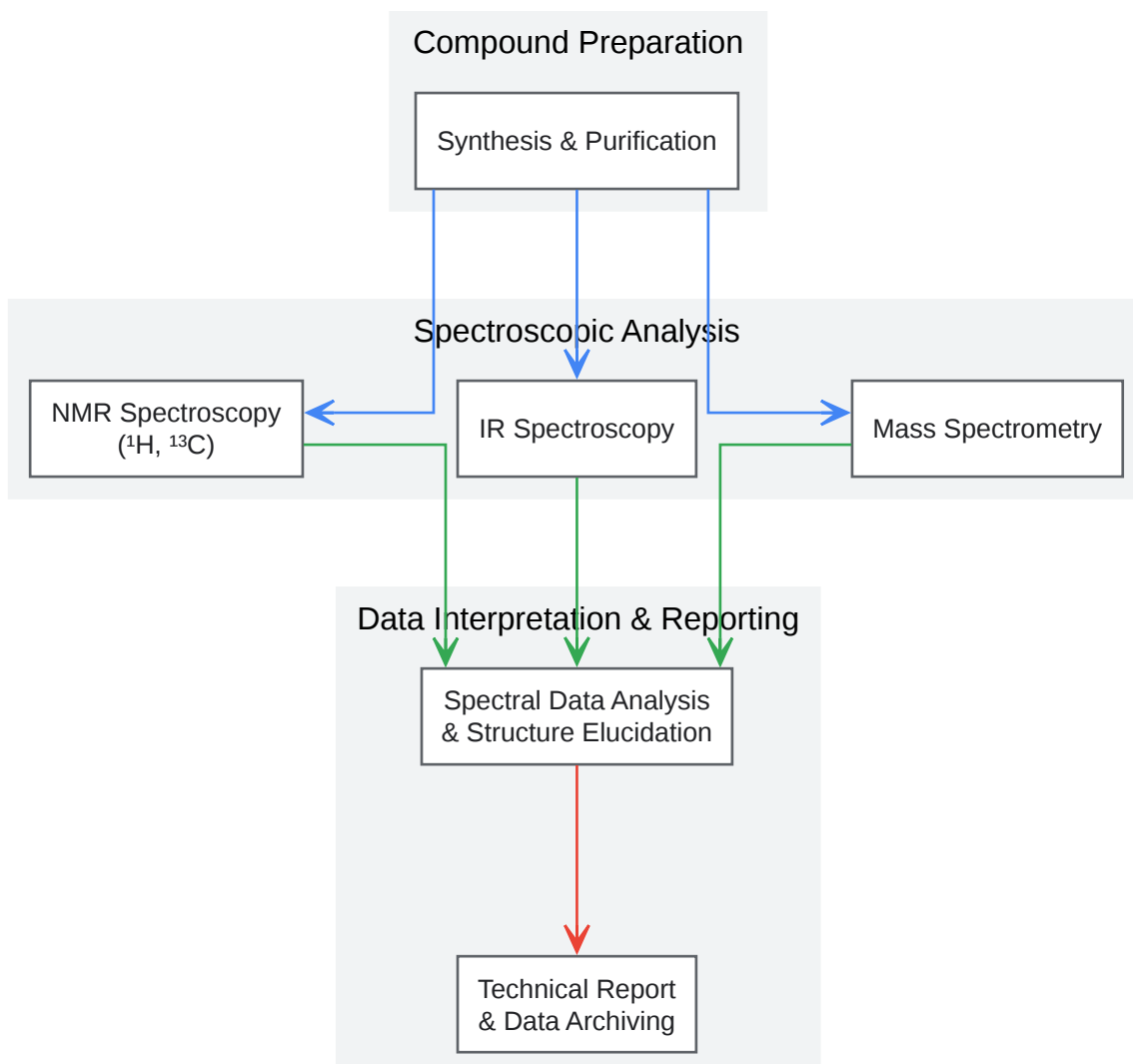
Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Instrument Setup:** Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).^[1]
- **Data Acquisition:** Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and deduce structural information.

Visualizing the Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the typical stages involved in the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide has provided a summary of the available spectroscopic information for 2-aminobenzamide as a proxy for the less-documented **2-Amino benzamidoxime**. The presented NMR, IR, and MS data, along with generalized experimental protocols, offer a solid foundation for researchers and scientists in the field of drug development. The included workflow diagram provides a clear visual representation of the analytical process. It is

anticipated that this guide will be a valuable resource for the characterization of this class of compounds.

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References

- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
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